

Spectral Properties of Chitosan-Cy7.5 Near-Infrared Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chitosan-Cy7.5 (MW 10000)

Cat. No.: B13394586

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, spectral properties, and applications of Chitosan-Cy7.5, a near-infrared (NIR) fluorescent probe. This conjugate leverages the biocompatibility and biodegradability of chitosan with the superior photophysical properties of the cyanine dye Cy7.5, making it a valuable tool for in vivo imaging and drug delivery research.

Core Spectral and Physicochemical Properties

The conjugation of Cy7.5 to chitosan results in a NIR probe with characteristic spectral properties suitable for deep-tissue imaging, owing to the minimal autofluorescence and high penetration depth of light in the NIR window (700-900 nm). While specific quantitative data for the Chitosan-Cy7.5 conjugate is not extensively published, the expected properties can be extrapolated from the characteristics of Cy7.5 dye and data from similar chitosan-cyanine dye conjugates, such as those with Cy5.5.

Property	Expected Value/Range	Notes
Maximum Excitation Wavelength (λex)	~750 - 760 nm	The excitation maximum is primarily determined by the Cy7.5 dye.
Maximum Emission Wavelength (λem)	~770 - 790 nm	A characteristic Stokes shift is observed, typical for cyanine dyes.
Quantum Yield (Φ)	Variable	The quantum yield can be influenced by the degree of labeling, the chitosan molecular weight, and the solvent environment. It is expected to be lower than free Cy7.5 due to potential aggregation on the chitosan backbone.
Molar Extinction Coefficient (ε)	High	Cy7.5 dyes are known for their high molar extinction coefficients, contributing to bright fluorescence.
Molecular Weight	Variable	Dependent on the molecular weight of the chitosan polymer used.
Solubility	Aqueous solutions (typically acidic)	Chitosan's solubility is pH- dependent; the conjugate is generally soluble in dilute acidic buffers.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the Chitosan-Cy7.5 probe.

Synthesis of Chitosan-Cy7.5 Conjugate

The most common method for conjugating Cy7.5 to chitosan involves the reaction of an amine-reactive derivative of Cy7.5, such as Cy7.5-NHS ester, with the primary amine groups present on the chitosan backbone.

Materials:

- Chitosan (low or medium molecular weight)
- Cy7.5-NHS ester
- 1% (v/v) Acetic acid solution
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
- Dialysis tubing (appropriate molecular weight cutoff)
- Deionized water

Protocol:

- Chitosan Dissolution: Dissolve chitosan in 1% acetic acid to a final concentration of 1-2 mg/mL with stirring until fully dissolved.
- pH Adjustment: Adjust the pH of the chitosan solution to 8.3-8.5 by adding sodium bicarbonate buffer. This is crucial for the efficient reaction of the NHS ester with the primary amines of chitosan.
- Cy7.5-NHS Ester Preparation: Immediately before use, dissolve the Cy7.5-NHS ester in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. The molar ratio of dye to the glucosamine units of chitosan can be varied to control the degree of labeling. Protect the reaction mixture from light and stir at room temperature for at least 4 hours, or overnight at 4°C.

· Purification:

- Transfer the reaction mixture to a dialysis tube.
- Dialyze against deionized water for 2-3 days with frequent water changes to remove unreacted dye and byproducts.
- Lyophilize the purified Chitosan-Cy7.5 solution to obtain a solid product.
- Storage: Store the lyophilized Chitosan-Cy7.5 powder at -20°C, protected from light and moisture.

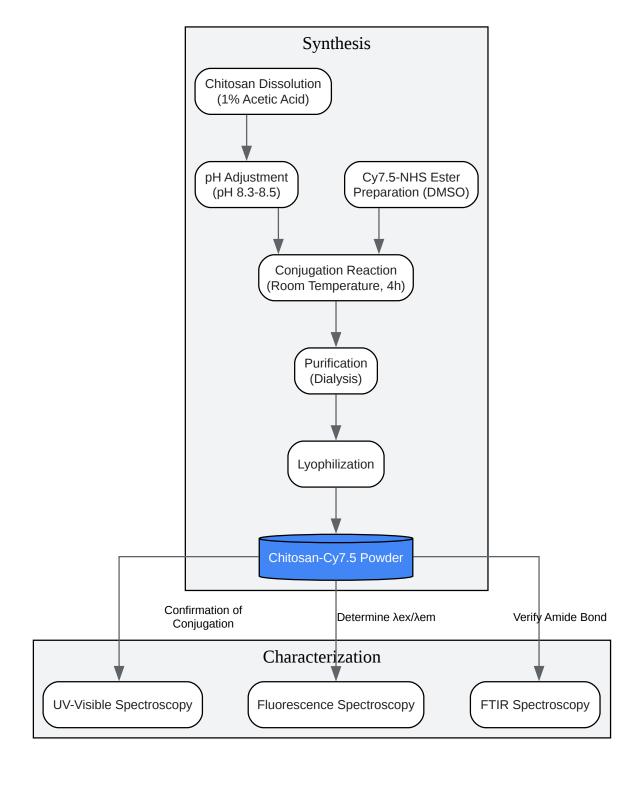
Characterization of Chitosan-Cy7.5

UV-Visible Spectroscopy:

- Dissolve the Chitosan-Cy7.5 conjugate in a suitable solvent (e.g., 1% acetic acid).
- Record the absorbance spectrum from 200 to 850 nm using a UV-Vis spectrophotometer.
- Confirm the presence of both chitosan (absorbance around 210 nm) and Cy7.5 (characteristic absorbance peak in the 750-760 nm range).

Fluorescence Spectroscopy:

- Using a spectrofluorometer, excite the Chitosan-Cy7.5 solution at its maximum absorbance wavelength (around 750-760 nm).
- Record the emission spectrum to determine the maximum emission wavelength (expected around 770-790 nm).

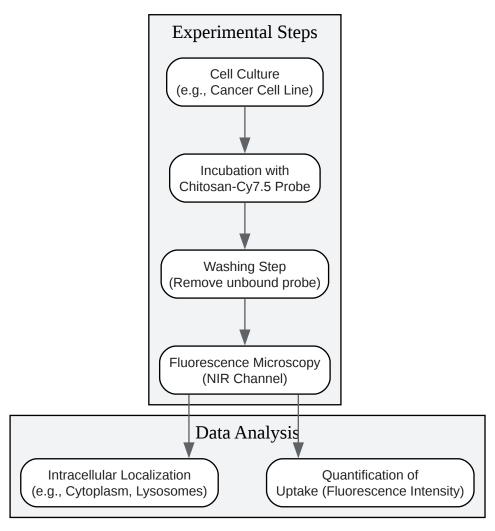

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Acquire FTIR spectra of chitosan and the Chitosan-Cy7.5 conjugate.
- Successful conjugation can be confirmed by the appearance of new peaks or shifts in existing peaks corresponding to the amide bond formation between chitosan and the dye.

Visualizations

Experimental Workflow: Synthesis and Characterization

Click to download full resolution via product page



Caption: Workflow for the synthesis and characterization of Chitosan-Cy7.5.

Cellular Imaging Workflow

Chitosan-Cy7.5 probes are often used to track the cellular uptake and intracellular localization of chitosan-based nanoparticles.

Cellular Uptake and Imaging

Click to download full resolution via product page

Caption: Workflow for a typical cellular imaging experiment using Chitosan-Cy7.5.

Applications in Research and Drug Development

The Chitosan-Cy7.5 NIR probe is a versatile tool with several key applications:

- In Vivo Imaging: The NIR fluorescence of Cy7.5 allows for deep-tissue imaging in small animal models, enabling the non-invasive tracking of chitosan-based drug delivery systems.
 [1]
- Biodistribution Studies: Researchers can monitor the accumulation and clearance of chitosan nanoparticles in various organs and tissues over time.
- Cellular Uptake Studies: The probe can be used to visualize and quantify the internalization of chitosan carriers by cells, providing insights into the mechanisms of endocytosis.[2][3]
- Tumor Targeting: When incorporated into nanoparticles designed for cancer therapy,
 Chitosan-Cy7.5 can help assess the efficiency of tumor targeting and accumulation.[1]

This technical guide provides a foundational understanding of the Chitosan-Cy7.5 near-infrared probe. For specific applications, further optimization of the synthesis and characterization protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In vivo NIRF and MR dual-modality imaging using glycol chitosan nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Properties of Chitosan-Cy7.5 Near-Infrared Probe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13394586#spectral-properties-of-chitosan-cy7-5-near-infrared-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com